Tendamistat
描述
Origin and Producer Organism Identification
The discovery and isolation of Tendamistat are rooted in the study of microbial secondary metabolites.
This compound is produced and secreted by the bacterium Streptomyces tendae. nih.govcapes.gov.brwikipedia.org This species, originally isolated from soil in France, is known for producing a variety of bioactive compounds. wikipedia.org The inhibitor, also referred to as HOE 467, is found in the culture fluids of this bacterium, from which it can be isolated and purified. nih.govcapes.gov.brresearchgate.net Several methods for its isolation have been developed, including rapid crystallization techniques that yield a homogeneous product. nih.govcapes.gov.brresearchgate.net
The specific strain of Streptomyces tendae identified as a producer of this compound is strain 4158. nih.govcapes.gov.br This strain is also deposited in culture collections under the designation ATCC 31210. nih.govcapes.gov.brresearchgate.net Research focusing on this particular strain has been instrumental in characterizing the production and properties of this compound.
Biochemical Classification and Inhibitory Specificity
This compound's mechanism of action is defined by its biochemical nature and its highly selective interaction with its target enzymes.
Biochemically, this compound is classified as a polypeptide. nih.govcapes.gov.brnaturalproducts.net It is a 74-amino acid protein that functions as a potent inhibitor of α-amylases. researchgate.netwikipedia.org Its inhibitory activity is dependent on the integrity of its two disulfide bridges, which are crucial for maintaining its three-dimensional structure. nih.govcapes.gov.brresearchgate.net The interaction between this compound and α-amylase is a tight-binding, stoichiometric 1:1 complex. nih.govcapes.gov.brwikipedia.org This complex is notably stable and cannot be dissociated by methods such as sodium dodecyl sulphate or molecular sieve chromatography. nih.govcapes.gov.brresearchgate.net
Biochemical Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Molecular Nature | Polypeptide | nih.gov, capes.gov.br, naturalproducts.net |
| Size | 74 amino acid residues | wikipedia.org, researchgate.net |
| Key Structural Feature | Two disulfide bridges essential for activity | nih.gov, capes.gov.br, researchgate.net |
| Inhibition Kinetics | Tight-binding, pH-independent | nih.gov, capes.gov.br |
| Enzyme-Inhibitor Complex | Stoichiometric 1:1 complex | nih.gov, capes.gov.br, wikipedia.org |
A key characteristic of this compound is its high specificity for mammalian α-amylases. nih.govcapes.gov.brwikipedia.org It effectively inhibits these enzymes, which are crucial for the digestion of starch. researchgate.net The binding of this compound to mammalian α-amylase involves the steric blockage of the enzyme's active site. wikipedia.orgebi.ac.uk This interaction is mediated by a multipoint protein-protein bond. nih.govcapes.gov.brresearchgate.net Specifically, a triad (B1167595) of amino acids in this compound, Trp18, Arg19, and Tyr20, is critical for binding to the catalytic site of the amylase. nih.govmdpi.com In contrast, this compound shows no inhibitory action against plant and microbial α-amylases. wikipedia.orgebi.ac.uk
This compound belongs to the microbial class of proteinaceous α-amylase inhibitors. tandfonline.com This class is distinct from other inhibitor types, which are primarily found in plants and are classified based on their structure and origin. These other classes include the lectin-like, Kunitz-type, cereal-type, γ-thionin-like, and knottin-like inhibitors. tandfonline.comresearchgate.net Unlike many plant-derived inhibitors that can affect a broader range of amylases, this compound's inhibitory activity is highly specific to mammalian enzymes. wikipedia.orgebi.ac.uk For instance, the amaranth (B1665344) amylase inhibitor (AAI), a knottin-type peptide, specifically inhibits insect α-amylase. acs.org The mechanism of inhibition also varies; for example, some inhibitors function by mimicking the substrate, whereas this compound directly blocks the active site through extensive protein-protein contacts. nih.govtandfonline.com
Major Classes of Proteinaceous α-Amylase Inhibitors
| Inhibitor Class | Typical Origin | Primary Target Specificity (Examples) | Reference |
|---|---|---|---|
| Microbial (e.g., this compound) | Bacteria (Streptomyces) | Mammalian α-amylases | tandfonline.com, wikipedia.org |
| Lectin-like | Plants (e.g., Common bean) | Mammalian and insect α-amylases | mdpi.com |
| Kunitz-type | Plants | Insect α-amylases | tandfonline.com |
| Cereal-type | Plants (Cereals) | Mammalian and insect α-amylases | tandfonline.com |
| Knottin-like | Plants | Insect α-amylases | acs.org, tandfonline.com |
Biological Role in Producer Microorganism
The production of this compound by Streptomyces tendae is not merely for external competitive purposes; it also plays a significant role in the bacterium's own metabolic processes.
Extracellular Amylase Inhibition by Streptomyces
Research has demonstrated that extracellular this compound, produced by Streptomyces tendae 4158, inhibits the α-amylase also formed by streptomycetes. nih.govcapes.gov.br The culture fluids of this bacterial strain contain this polypeptide α-amylase inhibitor. nih.govcapes.gov.br The inhibitory activity of this compound is dependent on its intact disulfide bridges, which are crucial for the multipoint protein-protein binding with the enzyme. nih.govcapes.gov.br This binding forms a stable 1:1 complex that is resistant to separation by methods like sodium dodecyl sulphate or molecular sieve chromatography. capes.gov.brresearchgate.net
Proposed Regulatory Function within Microbial Metabolism
The ability of this compound to inhibit the amylase produced by its own species suggests a regulatory function within the microorganism's metabolism. acs.orgnih.govcapes.gov.br It is proposed that by controlling the activity of its own extracellular α-amylase, Streptomyces tendae can modulate the breakdown of polysaccharides in its environment. This self-regulation could be a mechanism to manage resource availability and prevent excessive or premature degradation of complex carbohydrates.
This proposed regulatory role is part of a broader landscape of extracellular regulatory processes observed in Streptomyces. oup.com These bacteria are known to produce a variety of extracellular proteins that inhibit hydrolytic exoenzymes, suggesting a complex system of self-regulation and environmental interaction. oup.com The precise extent to which these processes serve the producer's internal biology versus interfering with neighboring organisms is an area of ongoing investigation. oup.com
Research Findings on this compound
| Property | Description | Reference(s) |
| Producing Organism | Streptomyces tendae 4158 | nih.govcapes.gov.br |
| Molecular Composition | 74-amino acid polypeptide | ebi.ac.ukacs.org |
| Inhibitory Target | Mammalian α-amylases | wikipedia.orgebi.ac.uk |
| Mechanism of Action | Forms a tight 1:1 stoichiometric complex, sterically blocking the active site. | wikipedia.orgebi.ac.uk |
| Key Structural Features | Immunoglobulin-like fold with two disulfide bridges. | ebi.ac.uknih.gov |
| Inhibition of Self-Amylase | Extracellular this compound inhibits α-amylase produced by Streptomyces. | nih.govcapes.gov.br |
| Proposed Biological Role | Regulatory function in the producer's metabolism. | acs.orgnih.govcapes.gov.br |
属性
分子式 |
C79H114N22O26 |
|---|---|
分子量 |
1787.9 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-1-hydroxy-3-methylbutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxypropylidene]amino]-4-[(2S)-1-(carboxymethylimino)-1,4-dihydroxy-4-iminobutan-2-yl]imino-4-hydroxybutanoic acid |
InChI |
InChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
InChI 键 |
QFVHHVFVZLFPHM-UCEBDAAVSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=N[C@@H](CC(C)C)C(=N[C@@H](CC1=CC=C(C=C1)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CO)C(=N[C@@H](CC2=CNC3=CC=CC=C32)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CC4=CC=C(C=C4)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](C(C)C)N)O)O |
规范 SMILES |
CC(C)CC(C(=NC(CC1=CC=C(C=C1)O)C(=NC(CCC(=N)O)C(=NC(CO)C(=NC(CC2=CNC3=CC=CC=C32)C(=NC(CCCNC(=N)N)C(=NC(CC4=CC=C(C=C4)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(C)C(=NC(CC(=O)O)C(=NC(CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(C(C)O)N=C(C(C(C)C)N)O)O |
产品来源 |
United States |
Molecular Structure and Conformation
Primary Structure and Composition
The foundational structure of Tendamistat is its linear sequence of amino acids, which dictates its subsequent folding and function.
Amino Acid Sequence and Chain Length
This compound is a protein composed of a single polypeptide chain containing 74 amino acids. wikipedia.orgemich.edunih.gov This protein is produced by the bacterium Streptomyces tendae. wikipedia.orgnih.gov The specific sequence of these amino acids defines the primary structure of the protein and is fundamental to its inhibitory activity against mammalian alpha-amylases. wikipedia.org Two disulfide bonds are crucial components of its structure, formed between cysteine residues at positions 11 and 27, and at 45 and 73. emich.edu
Secondary Structure Elucidation
The local folding of the polypeptide chain into regular, repeating structures constitutes the secondary structure of this compound. This level of organization is dominated by beta-sheet formations.
Presence of Beta-Sheets (e.g., Six Antiparallel Beta-Strands)
The secondary structure of this compound is characterized by the presence of extensive beta-sheets. nih.gov Specifically, it is composed of six antiparallel beta-strands that form a beta-barrel structure. emich.edu Studies using 1H nuclear magnetic resonance (NMR) have identified two distinct antiparallel beta-sheets, one comprising three strands and the other four. nih.govworldscientific.com These beta-sheets are a defining feature of the all-beta-sheet protein architecture of this compound. nih.gov
Beta-Hairpin Structures and Their Significance
A key motif within the beta-sheet arrangement is the beta-hairpin, which consists of two adjacent antiparallel beta-strands connected by a short loop. wikipedia.org In this compound, the first beta-hairpin, encompassing residues 10 to 28, has been a subject of detailed study. nih.gov The stability of this hairpin is significantly influenced by a disulfide bridge that helps maintain the correct conformation of the turn. nih.gov This structural integrity is vital for the proper arrangement of side-chains, particularly the conserved residues within the turn. nih.gov The formation of the turn is considered a critical initial step in the folding of the beta-hairpin, followed by the formation of hydrogen bonds that secure the hairpin structure. nih.gov
Tertiary Structure Determination and Refinement
X-ray Crystallography Studies (e.g., Atomic Resolution Models, 0.93 Å)
The high-resolution three-dimensional structure of this compound has been meticulously determined using X-ray crystallography. nih.gov An atomic resolution model of the crystal structure was achieved at 0.93 Å at 100 K. nih.govuni-goettingen.deresearchgate.netsci-hub.st This detailed model revealed an extended network of multiple discrete conformations on the side of the inhibitor that binds to its target, alpha-amylase. nih.govuni-goettingen.de Notably, key residues involved in this interaction, such as Tyrosine 15, exist in well-defined alternative conformations, suggesting an induced-fit mechanism of binding. nih.govuni-goettingen.de The final R factor for this high-resolution structure was reported as 9.26%. nih.govuni-goettingen.de In addition to X-ray crystallography, the complete three-dimensional structure of this compound in aqueous solution has been determined by nuclear magnetic resonance (NMR), providing a comprehensive understanding of its conformation in different states. nih.govpdbj.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
The three-dimensional structure of this compound in an aqueous solution has been extensively characterized using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Early determinations of the protein's secondary structure in solution were accomplished through complete sequence-specific ¹H NMR assignments. worldscientific.comnih.gov These studies identified two antiparallel β-sheets, one with three strands and another with four, which constitute the majority of the protein's regular secondary structure. worldscientific.com The peptide segments connecting these β-sheets were found to lack regular secondary structure. worldscientific.com
Subsequent research focused on elucidating the complete tertiary structure. This was achieved through two-dimensional homonuclear ¹H-NMR experiments, which allowed for the collection of a vast set of conformational constraints. nih.govnih.gov For the wild-type this compound, these constraints included 845 nuclear Overhauser effect (NOE) upper-distance limits and 156 dihedral angle constraints. nih.govnih.gov The NOEs provide information about protons that are close in space (typically < 5 Å), which is crucial for defining the global fold of the polypeptide chain. worldscientific.com
Distance Geometry Calculations for 3D Structure
The experimental NMR data, consisting primarily of distance and torsion angle constraints, serve as the input for computational methods to determine the three-dimensional structure. nih.gov Distance geometry is a key computational approach used for this purpose, with programs like DISMAN and DIANA being employed to calculate structures consistent with the experimental constraints. nih.govnih.gov
The process involves generating a set of structures that satisfy the large number of NOE-derived distance constraints. nih.govworldscientific.com For this compound, this extensive dataset allowed for a detailed and well-defined characterization of the complete protein molecule, including the conformations of the amino acid side-chains. nih.gov The quality of the resulting structural ensemble is assessed by the root-mean-square distance (RMSD) between the individual conformers. A set of nine calculated structures for wild-type this compound showed an average pairwise RMSD of 0.85 Å for the polypeptide backbone atoms and 1.52 Å for all heavy atoms, indicating a precisely defined structure. nih.gov Similarly, a recalculated set of 20 conformers had backbone RMSD values of 50 pm (0.5 Å). nih.gov These calculations confirmed the polypeptide backbone fold and the orientation of side chains in the proposed active site. worldscientific.comnih.gov
| Parameter | Value/Method | Reference |
|---|---|---|
| NMR Experiments | 2D Homonuclear ¹H-NMR | nih.gov |
| Distance Constraints (NOE) | 845 | nih.gov |
| Dihedral Angle Constraints | 156 | nih.gov |
| Calculation Programs | DIANA, DISMAN, FANTOM, AMBER | nih.govnih.gov |
| Resulting Ensemble Size | 9-20 conformers | nih.govnih.gov |
| Backbone RMSD | 0.85 Å (or 50 pm) | nih.govnih.gov |
| All Heavy Atom RMSD | 1.52 Å | nih.gov |
Amide Proton Exchange Studies for Conformational Dynamics
Amide proton exchange studies, monitored by NMR, provide insights into the conformational dynamics and stability of a protein's hydrogen-bonded structure. In these experiments, the exchange rates of backbone amide protons with the solvent (typically D₂O) are measured. Protons involved in stable hydrogen bonds, such as those in β-sheets, are protected from exchange and thus exhibit slower exchange rates.
For this compound, the qualitative identification of slowly exchanging amide protons was used as supplementary information in the initial determination of its secondary structure, helping to confirm the location of the antiparallel β-sheets. worldscientific.com More detailed studies have investigated the exchange rates to understand the protein's structural stability. acs.org The protection of specific amide protons from solvent exchange is a direct reflection of the local and global stability of the protein fold, providing a map of the most rigid parts of the structure. nih.gov These studies are crucial for understanding the dynamic nature of the protein in solution, complementing the static picture provided by the calculated 3D structure.
Disulfide Bridge Connectivity and Structural Role
This compound is a non-glycosylated polypeptide containing 74 amino acids, and its structure is stabilized by two covalent disulfide bridges. nih.govresearchgate.net These cross-links are crucial for maintaining the protein's specific three-dimensional conformation, which is essential for its function as an α-amylase inhibitor.
Identification of Cysteine Linkages (e.g., Cys11-Cys27, Cys45-Cys73)
The covalent structure of this compound includes four cysteine residues that form two specific disulfide bonds. Chemical and spectroscopic analyses have identified these linkages as connecting Cysteine-11 to Cysteine-27 and Cysteine-45 to Cysteine-73. nih.govnih.gov The Cys11-Cys27 bond creates a smaller loop of 17 residues, while the Cys45-Cys73 bond forms a much larger loop encompassing 29 residues. nih.govnih.gov These linkages are conserved features and play a defining role in the protein's architecture. nih.gov
| Disulfide Bridge | Residue Numbers | Loop Size (Residues) | Reference |
|---|---|---|---|
| 1 | Cys11 – Cys27 | 17 | nih.gov |
| 2 | Cys45 – Cys73 | 29 | nih.gov |
Contribution to Protein Stability and Loop Formation
Disulfide bonds are well-known contributors to the thermodynamic stability of proteins, and this holds true for this compound. nih.govmdpi.com They stabilize the native folded state by decreasing the conformational entropy of the unfolded state. nih.gov Studies on disulfide-deficient mutants of this compound have demonstrated the significant role these bonds play in its stability. The removal of either the Cys11-Cys27 or the Cys45-Cys73 bond leads to a substantial decrease in thermodynamic stability. nih.govresearchgate.net
Interestingly, the destabilization effect is not solely dependent on the size of the loop created by the bridge. Calorimetric studies have shown that opening the smaller loop (Cys11-Cys27) causes a greater degree of destabilization than opening the larger loop (Cys45-Cys73). nih.gov This indicates that the stabilizing contribution of a disulfide bond is context-dependent, relying on its specific location within the protein structure and its interactions with the surrounding network of non-covalent interactions. nih.govnih.gov The disulfide bonds, in conjunction with a network of hydrogen bonds, are of significant importance for the correct folding and stability of the all-β-sheet structure of this compound. nih.govresearchgate.net
Conformational Dynamics and Flexibility
The interaction of this compound with its target, α-amylase, is not a simple lock-and-key mechanism but rather a dynamic process governed by the protein's inherent flexibility. High-resolution structural studies have revealed that this compound exists in multiple, discrete conformational states, particularly in the regions crucial for binding. This intrinsic flexibility is fundamental to its potent inhibitory function.
Identification of Multiple Discrete Conformations (e.g., side chains)
High-resolution X-ray crystallography studies, achieving a resolution of 0.93 Å, have provided significant insights into the structural pliancy of this compound. nih.gov These studies have identified an extensive network of discrete conformations on the side of the inhibitor that directly interacts with the target enzyme. nih.govresearchgate.netsci-hub.st This is not a generalized, random flexibility but rather the existence of specific, well-defined alternative positions for the side chains of several amino acid residues. researchgate.net
Two primary clusters of residues exhibiting this conformational heterogeneity have been identified. researchgate.net The most notable of these involves the side chain of Tyrosine-15 (Tyr15), a critical residue for interaction with the glycine-rich loops found in mammalian α-amylases. nih.govresearchgate.net Tyr15 and a group of surrounding amino-acid side chains have been observed in two distinct, well-defined conformations. nih.govresearchgate.netsci-hub.st
The specific residues that have been modeled in two discrete conformations are detailed below. researchgate.net
| Cluster | Residue |
| First Cluster | Threonine-13 (Thr13) |
| Tyrosine-15 (Tyr15) | |
| Aspartic Acid-24 (Asp24) | |
| Isoleucine-53 (Ile53) | |
| Threonine-54 (Thr54) | |
| Threonine-55 (Thr55) | |
| Second Cluster | Glutamic Acid-6 (Glu6) |
| Proline-9 (Pro9) | |
| Glutamic Acid-29 (Glu29) | |
| Threonine-30 (Thr30) | |
| Valine-31 (Val31) | |
| Arginine-72 (Arg72) |
Role of Flexibility in Enzyme Binding
The observed flexibility within this compound's structure is integral to its binding mechanism. The existence of multiple conformations in the unbound state, particularly for residues involved in binding, strongly supports an "induced-fit" model of interaction with α-amylase. nih.govresearchgate.netsci-hub.st In this model, the inhibitor does not possess a single, rigid conformation that perfectly matches the enzyme's active site. Instead, many of the residues crucial for binding are not fixed in the free form of the inhibitor. nih.gov
Upon encountering the target enzyme, the flexible side chains of this compound can adopt the optimal conformation required for a tight and specific multipoint protein-protein interaction. nih.govnih.gov This conformational adjustment allows for the formation of a stable, stoichiometric 1:1 complex. nih.gov The flexibility observed in crystal structures, combined with data from NMR studies that show mobility for other residues, reinforces the concept that the binding site of this compound is pre-disposed to adapt its structure to achieve high-affinity binding. nih.govresearchgate.net This intrinsic plasticity is a key feature that allows this compound to effectively inhibit a wide range of mammalian α-amylases. sci-hub.st
Molecular Mechanism of α Amylase Inhibition
Binding Kinetics and Thermodynamics
The interaction between Tendamistat and α-amylase is defined by its rapid, strong, and stable binding, which is largely unaffected by pH changes.
A hallmark of this compound is its tight-binding inhibition of mammalian α-amylases, a characteristic that remains consistent across varying pH levels. researchgate.netnih.govcapes.gov.brmendeley.com This robust, pH-independent kinetic profile suggests that the ionic interactions crucial for binding are not easily disrupted by changes in the surrounding chemical environment. researchgate.netnih.govcapes.gov.br The stability of the inhibitor is further reinforced by intact disulfide bridges, which are essential for its α-amylase-inhibiting activity. nih.govcapes.gov.br
This compound forms a stable, one-to-one stoichiometric complex with α-amylase. researchgate.netnih.govcapes.gov.brmendeley.comemich.eduwikipedia.org This complex is exceptionally resilient and cannot be dissociated into its constituent enzyme and inhibitor components by methods such as sodium dodecyl sulphate treatment or molecular sieve chromatography, underscoring the strength of the interaction. researchgate.netnih.govcapes.gov.br
The potency of this compound as an inhibitor is quantified by its extremely low inhibition constant (Ki). Against porcine pancreatic α-amylase, this compound exhibits a Ki value of approximately 9 x 10-12 M, which is equivalent to 0.009 nM or 9 pM. emich.edunih.gov Other studies have reported the Ki value to be in the range of 9 to 200 picomolar (pM). nih.govacs.org This exceptionally low Ki value signifies a very high affinity between the inhibitor and the enzyme. nih.gov For context, even smaller, synthetically designed cyclic peptides based on this compound's inhibitory sequence show much weaker, though still significant, inhibition with Ki values in the micromolar (μM) range. researchgate.net
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| This compound | Porcine Pancreatic α-Amylase | ~9 x 10-12 M (9 pM) emich.edunih.gov |
| This compound | Mammalian α-Amylases | 9 - 200 pM nih.govacs.org |
| Ten(15-23) (11-residue cyclic peptide) | Porcine Pancreatic α-Amylase | 0.27 μM researchgate.net |
| Cyclic Hexapeptide Mimics | α-Amylase | 14 - 32 μM researchgate.net |
This table presents the inhibition constants (Ki) of this compound and its derivatives against α-amylases.
The interaction between this compound and α-amylase is described as pseudo-irreversible. researchgate.net This is due to the extremely slow dissociation of the enzyme-inhibitor complex, a direct consequence of the tight, multipoint protein-protein binding. nih.govcapes.gov.br While the binding is technically reversible, the rate at which the inhibitor detaches from the enzyme is negligible under physiological conditions, leading to a prolonged and effective inhibition.
Structural Basis of Enzyme-Inhibitor Interaction
The high-affinity binding of this compound to α-amylase is underpinned by a large and intricate contact surface, involving multiple points of interaction.
X-ray crystallography studies of the this compound-porcine pancreatic α-amylase complex have revealed that approximately 30% of this compound's water-accessible surface becomes buried upon binding to the enzyme. nih.govmdpi.com This extensive interaction surface involves a total of 15 amino acid residues distributed across four distinct segments of the this compound polypeptide chain. nih.govnih.govmdpi.com A key feature of this interaction is the binding of a critical triplet of amino acids—Tryptophan-18, Arginine-19, and Tyrosine-20—directly into the catalytic site of the α-amylase. nih.govnih.govmdpi.com The other segments of the inhibitor engage with the groove on the enzyme's surface, which is also the binding region for substrates like acarbose. nih.govnih.gov This extended and multi-faceted contact is the structural explanation for the remarkably tight binding and the very low inhibition constant observed for this compound. nih.gov
Characterization of Interacting Polypeptide Segments
The interaction between this compound and α-amylase involves a substantial interface, with approximately 30% of this compound's water-accessible surface coming into contact with the enzyme. nih.govrcsb.orgnih.govmdpi.com The binding is mediated by four distinct segments of the this compound polypeptide chain, which collectively comprise 15 amino acid residues. nih.govrcsb.orgnih.govmdpi.com These segments precisely fit into the substrate-binding groove of the α-amylase molecule. nih.govrcsb.orgmdpi.com
| This compound Segment | Key this compound Residues | Interacting PPA Residues | Primary Interaction Type |
|---|---|---|---|
| Segment 1 | Tyr15, Trp18, Arg19, Tyr20 | Trp58, Trp59, Tyr62, Val63, Lys200, His201, Glu233, Ile235, His305, Gly309, Ser310 | Salt bridge, Hydrogen bonding, Hydrophobic |
| Segment 2 | Leu44, Tyr46 | Not explicitly detailed in sources | Hydrogen bonding, Hydrophobic |
| Segment 3 | Gln52, Ile53, Thr54, Thr55 | Not explicitly detailed in sources | Hydrophobic |
| Segment 4 | Residues connecting β-sheets | Not explicitly detailed in sources | Stabilizes binding triad (B1167595) |
Key Residues Involved in Binding
The cornerstone of this compound's inhibitory activity is a triad of amino acids: Tryptophan-18 (Trp18), Arginine-19 (Arg19), and Tyrosine-20 (Tyr20). emich.edunih.govmdpi.com This triad is located on a β-loop on the protein's surface and inserts directly into the catalytic site of the α-amylase. nih.govrcsb.orgnih.gov The side chains of these three residues are arranged in a staggered conformation. nih.govnih.gov The hydrophobic part of the Arg19 side chain is positioned between the two stacked aromatic side chains of Trp18 and Tyr20, with its guanidinium (B1211019) group exposed. nih.gov This specific arrangement is essential for the high-affinity binding and inhibition of the enzyme. emich.edunih.gov The structural integrity of this binding loop is stabilized by one of the two disulfide bridges present in this compound (Cys11-Cys27). emich.edu
Specific Molecular Interactions
The formation of the stable this compound-α-amylase complex is governed by a combination of specific non-covalent interactions, including salt bridges, an extensive hydrogen-bonding network, and hydrophobic interactions. nih.govmdpi.com
A critical electrostatic interaction occurs between this compound and porcine pancreatic α-amylase (PPA). emich.edunih.gov Specifically, a salt bridge is formed between the positively charged guanidinium group of Arginine-19 (Arg19) in this compound and the negatively charged carboxylate group of Glutamic acid-230 (Glu230) in PPA. emich.edunih.govmdpi.com This interaction is a key component of the binding at the enzyme's catalytic site.
An extensive network of hydrogen bonds contributes significantly to the stability of the complex. emich.edunih.govmdpi.com These bonds form between various residues of the four interacting segments of this compound and the amino acids lining the active site groove of α-amylase. emich.edunih.gov For instance, the hydroxyl group of Tyrosine-15 (Tyr15) in this compound is involved in hydrogen bonding within the complex. emich.edu Similarly, residues in Segment 2, such as Tyrosine-46 (Tyr46), participate in forming hydrogen bonds with the enzyme. emich.edu
Hydrophobic interactions play a major role in the binding process, particularly in filling the substrate-binding region of the α-amylase. nih.govmdpi.com The aromatic side chains of the Trp18 and Tyr20 triad in this compound make significant hydrophobic contacts within the active site. emich.edunih.gov Additionally, other segments of the inhibitor contribute to these interactions. For example, Segment 2, containing Leucine-44 (Leu44) and Tyrosine-46 (Tyr46), and Segment 3, with residues Glutamine-52 (Gln52), Isoleucine-53 (Ile53), Threonine-54 (Thr54), and Threonine-55 (Thr55), engage in hydrophobic interactions with the enzyme's binding groove. emich.edu These interactions help to effectively block substrate access. acs.org
Conformational Changes Upon Binding
The binding of this compound to α-amylase is a dynamic process that involves conformational considerations for both the inhibitor and the enzyme. Studies suggest that the binding mechanism is best described as an induced-fit model. wikipedia.orgnih.gov In its free form, this compound exhibits flexibility, particularly in the residues that are involved in binding the target enzyme. wikipedia.orgnih.govebi.ac.uk This inherent molecular flexibility may allow the inhibitor to adopt multiple conformations, enabling it to optimize its fit into the α-amylase active site upon binding. wikipedia.org
Conversely, other analyses comparing the crystal structures of free and complexed this compound suggest that the inhibitor's structure does not significantly change upon binding to α-amylase. researchgate.net Instead, these studies indicate that notable conformational changes occur within the α-amylase enzyme itself to accommodate the inhibitor. rcsb.orgnih.gov This highlights the intricate and specific nature of the protein-protein interaction, where the binding event induces structural adjustments primarily in the enzyme to achieve the high-affinity complex. nih.gov
Inhibition Mechanism at the Active Site
The core of this compound's inhibitory function lies in its direct and extensive interaction with the active site and adjacent substrate-binding areas of the α-amylase enzyme.
This compound achieves potent inhibition through the direct steric blockage of the α-amylase active site. wikipedia.orgresearchgate.net A specific segment of the inhibitor, featuring a critical triad of amino acids—Tryptophan (Trp18), Arginine (Arg19), and Tyrosine (Tyr20)—inserts directly into the enzyme's catalytic center. nih.govmdpi.comcambridge.orgemich.edu
This interaction is highly specific and robust. A crucial salt bridge is formed between the Arg19 residue of this compound and the glutamic acid residue (Glu233 or Glu230) within the catalytic site of the α-amylase. mdpi.comemich.edu This, along with other interactions from the binding triplet, physically obstructs the path for starch or other substrates to reach the catalytic residues (Asp197, Glu233, and Asp300 in porcine pancreatic α-amylase), thereby preventing catalysis. cambridge.orgemich.edu The strength of this targeted binding is a primary contributor to the inhibitor's very high affinity for the enzyme. cambridge.org
Table 1: Key Residue Interactions at the Catalytic Site
| This compound Residue | α-Amylase Residue | Interaction Type | Reference |
| Arg19 | Glu233 / Glu230 | Salt Bridge | mdpi.comemich.edu |
| Trp18 | Catalytic Site Cleft | Steric Blockade | nih.govcambridge.org |
| Tyr20 | Catalytic Site Cleft | Steric Blockade | nih.govcambridge.org |
The inhibition is further solidified by extensive interactions between this compound and the substrate-binding grooves adjacent to the catalytic site. nih.govmdpi.com The binding is not limited to the catalytic triad; a total of four distinct segments of the this compound polypeptide chain, comprising 15 amino acid residues in total, are involved in the complex formation. nih.govmdpi.comemich.edu These segments extend to fill the groove in the α-amylase molecule that normally accommodates the carbohydrate substrate. nih.govresearchgate.net
These extended interactions consist of a network of hydrogen bonds and hydrophobic interactions. mdpi.comemich.edu This multi-point attachment across a large surface area explains the formation of a tight, stoichiometric 1:1 complex and the extremely low inhibition constant (Ki), measured to be in the picomolar range (9 x 10⁻¹² M). nih.govresearchgate.netcambridge.orgemich.edu
Table 2: this compound Segments Involved in α-Amylase Binding
| Binding Segment | Key Residues | Primary Interaction Type | Reference |
| Segment 1 | Tyr15, Trp18, Arg19, Tyr20 | Hydrogen Bonds, Salt Bridge | emich.edu |
| Segment 2 | Leu44, Tyr46 | Hydrophobic Interactions, Hydrogen Bonding | emich.edu |
| Segment 3 | Gln52, Ile53, Thr54, Thr55 | Hydrophobic Interactions | emich.edu |
| Segment 4 | (Not specified in detail) | Fills out substrate-binding groove | nih.govresearchgate.net |
Engineering and Design of Tendamistat Analogues and Mimetics
Peptide Analogue Synthesis and Evaluation
Researchers have extensively explored both cyclic and linear peptide analogues of tendamistat to identify smaller, yet potent, α-amylase inhibitors. nih.gov The design of these peptides often focuses on incorporating the key inhibitory sequences of this compound. nih.govtandfonline.com
One approach involves synthesizing a series of cyclic peptides of varying sizes, such as those with 5, 7, 9, 11, 13, and 15 amino acid residues, all containing the core inhibitory sequence of this compound. nih.govresearchgate.net For instance, six odd-length cyclic peptides (5-15 residues) and four even-length cyclic peptides (10 and 12 residues) have been synthesized to investigate the impact of loop size on inhibitory activity. nih.govjst.go.jp Corresponding linear peptides are also synthesized to evaluate the effect of cyclization on potency and stability. nih.gov
The synthesis of these peptides typically employs solid-phase peptide synthesis techniques. tandfonline.com In some studies, depsipeptide mimics have also been created, where the cyclic hexadepsipeptide framework of a natural product like enniatin B is used as a template to match the β-turn tripeptide of this compound. nih.govacs.org This strategy aims to create structural mimics that replicate the essential conformation of this compound's active site. researchgate.net
A crucial aspect of designing this compound analogues is the identification of the minimal amino acid sequence required for potent inhibition. Research has pinpointed the segment comprising amino acids 15-22 as a critical inhibitory sequence. emich.edu This octapeptide has the sequence: Tyrosine – Glutamine– Serine – Tryptophan –Arginine – Tyrosine – Serine – Glutamine (Tyr-Gln-Ser-Trp-Arg-Tyr-Ser-Gln). emich.edu
Four distinct segments of the this compound polypeptide chain, totaling 15 amino acid residues, are involved in binding to α-amylase. researchgate.net One of these key segments includes the triplet of Trp18, Arg19, and Tyr20, along with Tyr15, which binds to the catalytic site of the enzyme. researchgate.netemich.edu The other segments occupy the groove in the α-amylase molecule that is also recognized as the substrate-binding region. researchgate.net The small loop of this compound, containing the active sequence Trp18-Arg19-Tyr20, forms a type I β-turn that is crucial for its inhibitory function. tandfonline.com
The following table summarizes key inhibitory sequences and their contributions:
| Residue/Segment | Sequence/Residues | Role in Inhibition |
| Critical Triplet | Trp18, Arg19, Tyr20 | Binds to the catalytic site of α-amylase. researchgate.netemich.edu |
| Residue 15 | Tyr15 | Interacts with the catalytic site and contributes to binding. emich.edu |
| Residue Segment 15-22 | Tyr-Gln-Ser-Trp-Arg-Tyr-Ser-Gln | A key inhibitory sequence used as a parent compound for analogue design. emich.edu |
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to peptide analogues influence their inhibitory activity. nih.gov These studies involve systematic changes to the peptide's structure, such as amino acid substitutions and the introduction of different linker moieties, to determine their effect on binding affinity and inhibition. uit.no
The substitution of specific amino acids within the critical inhibitory sequences has been a key strategy in SAR studies of this compound analogues. Tyr15, in particular, has been a focus of such investigations. To test the necessity of the phenolic hydroxyl group of Tyr15, which forms a hydrogen bond with a glutamine residue in a turn, it has been replaced with phenylalanine (Phe). emich.edu This substitution allows researchers to assess the importance of this hydrogen bond for inhibitory activity. emich.edu
Studies have shown that as the pKa value of the residue replacing Tyr15 increases, the inhibitory constant (Ki) values also tend to increase, suggesting that the hydrogen-bonding capability of this position is important for the inhibitor's interaction with the enzyme. emich.edu
To create smaller and more effective inhibitors, researchers have designed peptide analogues where essential binding residues are connected by linker moieties. ingentaconnect.com Novel ω-amino acids (H₂N-(CH₂)n-CO₂H, where n=2-10) have been used as linkers to connect critical binding segments. ingentaconnect.comnih.gov
In one study, peptide analogues were synthesized with the general structure Ac-Tyr¹⁵-X-Trp¹⁸-Arg¹⁹-Tyr²⁰-Y-Thr⁵⁵-Z-Asp⁵⁸-Gly⁵⁹-Tyr⁶⁰-Ile⁶¹-Gly⁶²-NH₂, where X, Y, and Z represent these ω-amino acid linkers. researchgate.netingentaconnect.comnih.gov The results indicated that the length of the linker plays a significant role in inhibitory potency. An 8-aminooctanoic acid linker was found to be optimal at the Y position, while longer linkers were preferred at the X and Z positions. researchgate.netingentaconnect.com Glycine-rich linkers are often flexible, allowing the connected domains to function without interference. nih.gov
The inhibitory potency of this compound analogues is quantified through kinetic analysis, primarily by determining the inhibition constant (Kᵢ). ucdavis.edu This value represents the concentration of the inhibitor required to produce half-maximum inhibition.
Studies have shown a wide range of Kᵢ values for different analogues. For instance, peptide analogues utilizing ω-amino acid linkers exhibited competitive inhibition with Kᵢ values ranging from 23 to 767 μM. researchgate.netingentaconnect.comnih.gov In another study, cyclic hexapeptides designed to mimic the β-turn of this compound showed Kᵢ values between 14 and 32 μM, which was significantly more potent than their linear counterparts. researchgate.net
The 11-residue cyclic peptide, Ten(15-23), demonstrated particularly strong inhibitory activity with a Kᵢ of 0.27 μM. nih.govjst.go.jp Interestingly, its corresponding linear peptide also showed a nearly identical Kᵢ value of 0.28 μM, indicating that for this specific sequence, cyclization did not significantly enhance inhibitory potency. nih.govjst.go.jp
The following table provides a summary of Kᵢ values for various this compound analogues:
| Analogue Type | Specific Analogue/Modification | Kᵢ Value |
| ω-Amino Acid Linked Peptides | Various linkers | 23 - 767 μM researchgate.netingentaconnect.comnih.gov |
| Cyclic Hexapeptides | Mimicking β-turn | 14 - 32 μM researchgate.net |
| 11-Residue Cyclic Peptide | Ten(15-23) | 0.27 μM nih.govjst.go.jp |
| 11-Residue Linear Peptide | Ten(15-23) | 0.28 μM nih.govjst.go.jp |
This kinetic data is crucial for comparing the efficacy of different engineered peptides and guiding the design of future this compound analogues.
Structure-Activity Relationship Studies of Modified Peptides
Design of Non-Peptidic and Hybrid Mimetics
The design of smaller, non-peptidic or hybrid molecules that mimic the biological activity of this compound is a significant area of research. These "mimetics" aim to reproduce the key interactions of the parent protein with its target, α-amylase, while offering potential advantages in terms of stability, bioavailability, and ease of synthesis.
Development of Depsipeptide Mimics
Depsipeptides are peptides in which one or more amide bonds are replaced by ester bonds. This modification can alter the conformational preferences and proteolytic stability of the peptide. In the context of this compound, researchers have explored the use of depsipeptide frameworks to mimic the crucial β-turn motif involving the Trp-Arg-Tyr sequence, which is essential for its inhibitory activity. acs.org
One approach identified the cyclic hexadepsipeptide framework of enniatin B as a suitable template for presenting the key inhibitory residues of this compound in a bioactive conformation. acs.orgcapes.gov.br By replacing specific side chains of the enniatin B scaffold with the indolylmethyl, guanidinopropyl, and hydroxybenzyl groups found in the Trp-Arg-Tyr sequence of this compound, a modified analogue was synthesized. acs.org This depsipeptide mimic exhibited inhibitory activity against α-amylase, demonstrating the feasibility of using a depsipeptide scaffold to replicate the function of a key protein motif. acs.org
However, detailed NMR studies of this mimic revealed the presence of multiple conformers in solution, with the major conformer's backbone turn being wider than the corresponding β-turn in native this compound. acs.org This structural difference, which could lead to steric clashes with the enzyme's active site, likely explains why the inhibitory potency of the depsipeptide mimic, while significant, did not reach that of the parent protein. acs.org
Templating Peptide Conformation with Organometallic Compounds
An innovative strategy for controlling the conformation of short peptides involves the use of metal ions as templates. acs.org This approach leverages the defined coordination geometries of metal ions to organize a peptide chain into a specific three-dimensional structure that mimics a protein's active conformation. acs.orgnumberanalytics.com
For this compound, researchers investigated the use of Cu(II) ions to template tetrapeptides containing the inhibitory Trp-Arg-Tyr sequence. acs.org A search of the Cambridge Structural Database suggested that peptide complexes with Cu(II) could adopt a β-turn conformation similar to that observed in the native protein. acs.org Experimental studies confirmed this hypothesis, showing that complexation of these tetrapeptides with Cu(II) led to a significant, approximately 200-fold, enhancement in their ability to inhibit α-amylase. acs.org This increase in affinity strongly suggests that the metal ion templates the peptide into a more bioactive conformation, increasing the population of the β-turn structure required for binding to the enzyme. acs.org This method offers a powerful tool for enhancing the potency of small peptide inhibitors by conformationally constraining them into their active form. acs.orgresearchgate.net
Protein Engineering and Mutagenesis Studies
Protein engineering and site-directed mutagenesis have been invaluable tools for dissecting the structure-function relationships of this compound. By systematically altering its amino acid sequence, researchers have gained profound insights into the roles of specific residues and structural elements, such as disulfide bridges, in the protein's stability, folding, and biological activity.
Site-Directed Mutagenesis to Investigate Disulfide Bridge Function
This compound possesses two disulfide bridges: one between Cys11 and Cys27, which closes a β-hairpin, and another between Cys45 and Cys73, connecting two outer strands of a three-stranded β-sheet. researchgate.netnih.gov To elucidate the contribution of these covalent linkages to the protein's stability and folding, researchers have created single-disulfide variants through site-directed mutagenesis. researchgate.netnih.gov
Replacing either disulfide bond with pairs of alanine (B10760859) or serine residues (e.g., C11A/C27S and C45A/C73A) resulted in a significant decrease in the protein's thermodynamic stability. researchgate.netnih.gov For instance, the C11A/C27S and C45A/C73A variants exhibited a decrease in stability of 6.0 kcal/mol and 5.1 kcal/mol, respectively. nih.gov This destabilization arises from both an entropic stabilization of the unfolded state and an enthalpic destabilization of the native structure. nih.gov
Kinetic studies revealed that the primary effect of removing the disulfide bridges is a dramatic acceleration of the unfolding rate. nih.gov The unfolding of the C11A/C27S variant was 4250 times faster, and the C45A/C73A variant was 250 times faster than the wild-type protein. nih.gov In contrast, the refolding rates were only slightly decreased. nih.gov These findings indicate that the disulfide bridges are crucial for maintaining the folded state and that their removal significantly lowers the kinetic barrier to unfolding. nih.gov
Impact of Mutants on Expression and Secretion in Heterologous Systems
The expression and secretion of this compound and its mutants have been studied in heterologous systems, such as Streptomyces lividans. nih.gov These studies have provided insights into the relationship between protein stability and the efficiency of the secretion process. nih.gov
Interestingly, the secretion levels of different this compound mutants varied significantly. nih.gov Single mutants, such as those with a single cysteine replaced (e.g., C27S, C27T, C45A), generally showed a decrease in the amount of secreted protein compared to the wild-type. nih.gov In contrast, several double mutants where both cysteines of a disulfide bridge were replaced (e.g., C11A/C27A, C11A/C27S, C45A/C73A) exhibited a two- to ten-fold increase in the yield of secreted protein. nih.gov
This counterintuitive finding suggests a complex interplay between protein stability and the secretion machinery. nih.gov It has been proposed that a certain degree of instability or flexibility in the protein might be beneficial for its translocation across the cell membrane. nih.gov Furthermore, studies on the effect of temperature on the production of an unstable C11A analogue revealed that the optimal temperature for secretion (19°C) was lower than the typical growth temperature, further highlighting the delicate balance between protein folding, stability, and efficient secretion. nih.gov
Rational Design of Modified this compound Variants
The wealth of structural and functional data available for this compound has made it a prime candidate for rational design approaches aimed at creating variants with altered or enhanced properties. researchgate.net Rational design relies on a detailed understanding of the protein's three-dimensional structure and the principles governing its stability and function. researchgate.netannualreviews.org
For example, based on the understanding of the role of the disulfide bridges, one could rationally design variants with altered stability by introducing or removing these covalent linkages. researchgate.netbioline.org.br The observation that removing disulfide bonds destabilizes the protein suggests that introducing new disulfide bridges at strategic locations could enhance its thermostability. bioline.org.br
Furthermore, this compound has been successfully used as a scaffold for presenting conformationally constrained peptide libraries on the surface of bacteriophages. nih.gov By randomizing the amino acid sequences of surface-exposed loops (residues 38-40 and 60-65), researchers have created libraries of this compound variants. nih.gov These libraries can then be screened for novel binding activities against various targets, demonstrating the utility of this compound as a robust framework for the rational design of new binding proteins. nih.gov This approach leverages the stable β-sheet structure of this compound to present randomized peptide loops in a defined conformation, increasing the probability of identifying high-affinity binders. nih.gov
This compound as a Protein Scaffold for Novel Binding Molecules
This compound, a 74-amino acid α-amylase inhibitor from Streptomyces tendae, has emerged as a compelling scaffold for protein engineering. creative-biolabs.comnih.govgoogle.com Its inherent characteristics, including small size, high stability, and the availability of high-resolution structural data, make it an attractive framework for developing novel binding molecules. creative-biolabs.comgoogle.com The protein's robust structure, stabilized by two disulfide bonds, can tolerate significant sequence variations in specific regions, allowing it to be repurposed for new binding functionalities beyond its native inhibitory role. creative-biolabs.comgoogle.com
Utilization of this compound as an Immunoglobulin-Type Scaffold
The structural topology of this compound bears a striking resemblance to an immunoglobulin (Ig) domain, a fold central to antibody function. creative-biolabs.comgoogle.com It is composed of a β-sheet sandwich, where six antiparallel β-strands are arranged into two distinct sheets. creative-biolabs.com This architecture is held together by two disulfide bonds, which contribute to the molecule's considerable stability. google.comgoogle.com
This Ig-like fold is crucial for its use as a scaffold. creative-biolabs.comcore.ac.uk The loops connecting the β-strands in this compound are analogous to the Complementarity-Determining Regions (CDRs) found in antibodies. creative-biolabs.com In immunoglobulins, the CDR loops form the primary surface for antigen binding. By analogy, the loops of this compound can be modified through mutagenesis to create novel binding surfaces, effectively using the protein as a non-antibody framework to present conformationally constrained random peptides. creative-biolabs.comnih.gov This allows engineers to generate antibody mimics that leverage the stability and small size of the this compound scaffold. google.comgoogle.com
Phage Display Technology for Scaffold Library Construction
Phage display is a powerful high-throughput selection technique used to construct and screen vast libraries of protein variants. researchgate.net This technology has been successfully applied to this compound to generate libraries of mutants with novel binding properties. nih.gov The process involves fusing the gene encoding the this compound protein to a gene encoding a bacteriophage coat protein, typically on a filamentous bacteriophage like M13. nih.gov This results in the this compound protein being "displayed" on the phage's surface, where it is accessible for interaction with target molecules. nih.govnih.gov
By displaying this compound on the phage surface, researchers have confirmed that the protein remains functional, retaining its ability to inhibit α-amylase. nih.gov To create a library, specific regions of the this compound gene, particularly the loop-encoding sequences, are subjected to randomization. nih.gov This generates a vast collection of phage particles, each displaying a unique this compound variant on its surface. nih.gov Libraries containing approximately 100 million (10⁸) different mutant this compound molecules have been constructed for screening purposes. nih.gov Advanced methods integrate trimer codon technology and the NNK method to expand library diversity to over 10¹⁰, enhancing the probability of isolating high-affinity binders. creative-biolabs.com
Randomization of Permissive Loop Regions (e.g., residues 38-40, 60-65)
Notably, two loops comprising residues 38-40 and 60-65 have been shown to be particularly permissive to randomization. creative-biolabs.comnih.gov These loops can be altered using techniques like Polymerase Chain Reaction (PCR) mutagenesis to introduce random peptide sequences. nih.gov The underlying β-sheet framework, reinforced by disulfide bonds, remains stable, allowing the newly introduced loops to be presented as conformationally constrained surfaces for binding. creative-biolabs.comgoogle.com In some applications, other loops, such as the β-turn region in loop I, have also been extended and randomized to create new binding sites. oup.comnih.gov
| Loop Region (Residues) | Randomization Strategy | Structural Context | Reference |
|---|---|---|---|
| 38-40 | PCR Mutagenesis | Surface-exposed loop analogous to antibody CDRs | creative-biolabs.comnih.gov |
| 60-65 | PCR Mutagenesis, Loop Swapping | Surface-exposed loop analogous to antibody CDRs | creative-biolabs.comnih.gov |
| Loop I (β-turn region) | Extension and randomization | Loop connecting two anti-parallel β-strands | oup.comnih.gov |
Selection for Specific Binding Affinities to Target Molecules
Once a phage display library of this compound variants is constructed, it can be screened against a target molecule of interest to isolate specific binders. This selection process, often called "biopanning," involves incubating the phage library with the immobilized target. nih.govoup.com Non-binding phage are washed away, while bound phage are eluted and amplified by infecting bacteria. This cycle is typically repeated multiple times to enrich the population of phage displaying high-affinity binders. nih.gov
This approach has been successfully used to generate this compound-based molecules with novel binding specificities. For example:
Antibody Binding : A this compound library was screened against the monoclonal antibody A8, which recognizes endothelin. nih.gov After three rounds of biopanning, specific phage variants were isolated that bound to the antibody. Subsequent analysis revealed that the randomized loop at residues 60-65 was primarily responsible for this new binding capability. nih.gov
Integrin Binding : In another study, a this compound loop was randomized to include the Arginine-Glycine-Aspartic acid (RGD) motif, which is known to mediate integrin binding. oup.comnih.gov Libraries were panned against different purified integrins (αIIbβ3, αVβ3, and αVβ5). oup.comnih.gov The selected variants showed specific binding affinities for different integrins, and the sequences flanking the core RGD motif were found to dictate this specificity, mimicking the behavior of natural integrin ligands. oup.comnih.gov
| Target Molecule | Library Type | Selection Outcome | Key Binding Motif/Loop | Reference |
|---|---|---|---|---|
| Monoclonal Antibody A8 | Randomization of loops 38-40 and 60-65 | Isolation of phage that specifically bound the antibody. | Residues in the 60-65 loop. | nih.gov |
| Integrin αVβ3 | Randomized loop I containing an RGD motif. | Enrichment of phage binding to the integrin; selected variants contained RGD sequences. | RGD motif in loop I. | oup.comnih.gov |
| Integrins αIIbβ3, αVβ5 | RGD-containing libraries with randomized flanking sequences. | Isolation of variants with specific flanking sequences for each integrin type. | Specific sequences flanking the RGD motif. | oup.comnih.gov |
These findings demonstrate that the this compound scaffold can be effectively engineered to generate molecules with tailored binding affinities for a wide range of targets, validating its use as a robust platform for creating novel protein-based reagents. nih.govuzh.ch
Biophysical and Computational Investigations
Thermodynamic Stability and Folding Studies
The thermodynamic stability of Tendamistat, a 74-residue protein with two disulfide bridges, has been characterized using high-sensitivity scanning microcalorimetry. nih.gov This method provides crucial data on the energetics of protein unfolding. themedicinemaker.comatascientific.com.au A key parameter in these studies is the change in heat capacity (ΔCp) upon unfolding. For this compound, an experimentally determined temperature-independent heat capacity increase of 2.89 kJ mol⁻¹ K⁻¹ was established. nih.gov Such thermodynamic data are essential for understanding the forces that stabilize the protein's native structure. nih.gov
While these calorimetric studies provide a detailed thermodynamic profile, specific data quantifying the thermal transition midpoint (T_m), or melting temperature, of this compound across a range of pH values is not detailed in the available literature. Generally, a protein's conformational stability is intrinsically linked to the pH of its environment, with optimal stability typically observed at a characteristic pH. Deviations from this optimal pH can destabilize the protein structure. However, for this compound, its inhibitory action has been noted to be pH-independent.
Table 1: Thermodynamic Parameters of this compound Unfolding
| Parameter | Value | Source |
|---|---|---|
| Residues | 74 | nih.gov |
| Disulfide Bridges | 2 | nih.gov |
Detailed experimental analysis specifically focusing on the coupling of proton binding and release to the unfolding process of this compound is not available in the reviewed literature. This type of analysis typically involves techniques that can measure changes in protonation states of ionizable residues as the protein transitions from its folded to unfolded state, providing insight into the electrostatic contributions to protein stability.
The folding pathway of this compound has been a subject of both kinetic experiments and computational simulations. Experimental studies on the reversible folding and unfolding reactions reveal that the process is remarkably rapid and efficient. nih.gov The folding kinetics are dominated by a fast reaction with a time constant (τ) of approximately 10 milliseconds in water, which accounts for about 80% of the unfolded molecules converting to the native state. nih.gov This primary folding pathway follows a two-state process, proceeding directly from the unfolded to the native state without any significantly populated intermediate states or evidence of a rapid hydrophobic collapse. nih.gov A smaller fraction of molecules follows a slower parallel pathway, where the rate-limiting step is the cis-trans isomerization of one of the protein's three Xaa-Pro peptide bonds. nih.gov
Complementing these kinetic findings, molecular dynamics (MD) simulations have been employed to investigate the folding at an atomic level. One such study focused on a 19-residue peptide corresponding to the first β-hairpin of this compound (residues 10 to 28). researchgate.net These simulations, conducted at various temperatures, suggest a model for β-hairpin formation where the turn region forms first. researchgate.net This initial turn formation is followed by the establishment of hydrogen bonds that close the hairpin, which is then further stabilized by side-chain hydrophobic interactions. researchgate.net The simulations also underscored the critical role of the disulfide bridge in maintaining the correct conformation of the turn. researchgate.net
Comparative Structural Biology
This compound belongs to a family of microbial α-amylase inhibitors and shares structural features with other members, such as Parvulustat and HAIM. HAIM, an inhibitor from Streptomyces griseosporeus, is composed of 78 amino acids and is homologous to this compound. nih.gov Structural analysis via NMR revealed that, like this compound, the HAIM molecule's core structure consists of two β-sheets. nih.gov A notable difference is that one of the β-strands in HAIM is significantly shorter than the corresponding strand in this compound. nih.gov
Table 2: Comparison of this compound with Homologous Inhibitors
| Feature | This compound | Parvulustat | HAIM |
|---|---|---|---|
| Source Organism | Streptomyces tendae | Streptomyces parvulus | Streptomyces griseosporeus |
| Length (residues) | 74 | 78 | 78 |
| Sequence Identity to this compound | 100% | 29.6% | Homologous |
| Core Structure | Two β-sheets | Two β-sheets | Two β-sheets |
| Key Structural Difference | - | Different active-site conformation | One shorter β-strand |
| Conserved Disulfide Bridges | Yes | Yes | N/A |
| Conserved Active-Site Triad (B1167595) | Yes (Trp18, Arg19, Tyr20) | Yes (Trp16, Arg17, Tyr18) | N/A |
| Binding Mechanism | Rigid binding | Suggested induced-fit | N/A |
The α-amylase inhibitor family, to which this compound belongs, is part of the broader GH-13 family of glycoside hydrolases. nih.gov The structural fold of this compound, characterized by a six-stranded β-barrel, is considered representative of a distinct "α-amylase inhibitor fold". This structure shows topological similarities to the constant domains of immunoglobulins, although the latter typically feature seven strands.
The evolutionary relatedness among microbial amylase inhibitors is evident from sequence and structural homologies. nih.gov For example, the discovery of α-amylase inhibitors in various Streptomyces species, such as S. tendae (producing this compound) and S. parvulus (producing Parvulustat), with conserved functional motifs and structural scaffolds, points to a common evolutionary origin. frontiersin.org The analysis of the primary structures of these inhibitors allows them to be grouped, revealing close relationships even among functionally diverse proteins within the larger α-amylase family. nih.gov This suggests that these inhibitors have evolved from a common ancestor, diversifying to target α-amylases from different organisms. researchgate.net
Computational Modeling and Simulation
Molecular Docking and Complex Modeling of this compound-Enzyme Interaction
Computational methods, particularly molecular docking and complex modeling, have been instrumental in elucidating the specific interactions between this compound and its target enzyme, α-amylase. These simulations provide a detailed, atom-level view of the binding process, complementing experimental data from X-ray crystallography and NMR spectroscopy.
This compound forms a highly stable, stoichiometric 1:1 complex with mammalian α-amylases. emich.edunih.gov Modeling studies have identified four key segments of this compound that are involved in this binding. emich.edu The most critical of these is the first segment, which includes the residue Tyrosine15 and a triplet of amino acids: Tryptophan18, Arginine19, and Tyrosine20. emich.edu This triplet is considered essential for the inhibitory activity. emich.edu
Molecular docking simulations reveal a network of interactions that anchor this compound to the active site of α-amylase. Hydrogen bonds are formed between this primary binding segment of this compound and the enzyme. emich.edu A particularly significant interaction is a salt bridge formed between the Arginine19 residue of this compound and the Glutamic acid233 residue of porcine pancreatic α-amylase. emich.edu Glutamic acid233 is one of the three catalytic residues in the enzyme's active site, along with Aspartic acid197 and Aspartic acid300. emich.edu The binding of this compound effectively blocks access to this catalytic site, thereby inhibiting the enzyme's function.
In silico modeling of the this compound loop structure binding to porcine α-amylase has been performed using tools like CABS-Dock. researchgate.net These simulations have yielded a predicted binding energy (ΔG′) in the range of −56 to −60 kJ/mol, a value that aligns closely with experimentally calculated values. researchgate.net The computational models, when compared with crystal structures, support an induced-fit binding mechanism, where the inhibitor may not be in its final, fixed conformation before binding. nih.gov
| This compound Residue/Segment | α-Amylase Residue/Region | Type of Interaction | Reference |
|---|---|---|---|
| Arginine19 (Arg19) | Glutamic acid233 (Glu233) | Salt Bridge | emich.edu |
| Segment 1 (Tyr15, Trp18, Arg19, Tyr20) | Enzyme Active Site | Hydrogen Bonding | emich.edu |
| Segment 2 (Leu44, Tyr46) | Enzyme Surface | Hydrophobic Interactions, Hydrogen Bonding | emich.edu |
| Binding Loop | Glycan Binding Site | Complex Formation | researchgate.net |
Energy Landscape Analysis of this compound Variants
The study of this compound variants, or mutants, through computational energy landscape analysis provides critical insights into the relationship between its structure, stability, and function. These analyses explore the conformational states available to the protein and how mutations can alter its thermodynamic and folding properties.
Thermodynamic studies of wild-type this compound unfolding, characterized by high-sensitivity scanning microcalorimetry, have provided data to map its stability. nih.gov The unfolding process is associated with a temperature-independent heat capacity change (ΔCp) of 2.89 kJ mol⁻¹ K⁻¹. nih.gov The protein's stability is significantly influenced by its two disulfide bridges (Cystine11-Cystine27 and Cystine45-Cystine73), and its specific stability is comparable to that of other disulfide-rich proteins. emich.edunih.gov Computational models, such as modified Gō-like models, have been used to simulate the folding pathway. researchgate.net These simulations suggest a nucleation/growth folding mechanism and have been used to interpret how the removal of disulfide bonds would affect the folding thermodynamics and dynamics of this compound variants. researchgate.net
| Feature | Wild-Type this compound | [R19L]this compound Variant | Reference |
|---|---|---|---|
| Residue at Position 19 | Arginine (Arg) | Leucine (Leu) | nih.gov |
| Overall Structure | Nearly identical to the mutant | Nearly identical to the wild-type | nih.gov |
| Conformation of Binding Loop (Residues 19-20) | Less precisely defined in solution | More precisely defined in solution | nih.gov |
| Thermodynamic Stability (ΔCp of unfolding) | 2.89 kJ mol⁻¹ K⁻¹ | Not specified, but local dynamics are altered | nih.govnih.gov |
Methodological Advances in Tendamistat Research
Advances in Isolation and Purification Techniques
Early research on Tendamistat, a potent α-amylase inhibitor from Streptomyces tendae, laid the groundwork for its isolation and purification, describing methods that included rapid crystallization to achieve homogeneous material. nih.gov These initial processes were effective but often involved multiple steps. Over time, techniques have evolved to enhance efficiency, yield, and purity, particularly with the advent of recombinant DNA technology.
A significant advancement in this compound research has been the development of optimized fermentation and purification protocols for both the wild-type protein and its analogues. nih.gov Chromatography, a cornerstone of protein purification, has been central to these advancements. nih.govjournalagent.com This biophysical technique separates components of a mixture based on various molecular characteristics, such as size, charge, and binding affinity. nih.govjournalagent.com
Modern purification strategies for this compound and its recombinant forms often employ a multi-step approach, beginning with initial capture and progressing to intermediate and final polishing steps to remove impurities. cytivalifesciences.com Common chromatographic techniques utilized in these workflows include:
Affinity Chromatography: This highly selective method is ideal for purifying recombinant proteins fused with affinity tags. mtoz-biolabs.compromega.com The tag allows the protein of interest to bind specifically to a ligand immobilized on the chromatography matrix. mtoz-biolabs.com
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge. mtoz-biolabs.com It is a powerful tool for removing host cell proteins and other charged impurities. cytivalifesciences.com
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. mtoz-biolabs.com It is often used as a final polishing step to remove aggregates and other size variants. cytivalifesciences.com
Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on their surface hydrophobicity and can be particularly useful for samples with high salt concentrations following an initial ammonium (B1175870) sulfate (B86663) precipitation step. cytivalifesciences.commtoz-biolabs.com
The general workflow for purifying recombinant this compound typically involves cell lysis to release the protein, followed by clarification of the lysate through centrifugation to remove cellular debris. mtoz-biolabs.compromega.comsigmaaldrich.com The clarified lysate is then subjected to one or more chromatographic steps to achieve the desired level of purity. youtube.com The choice and order of these steps are critical and are determined by the specific properties of the this compound variant and the expression system used. cytivalifesciences.com
For instance, the purification of disulfide analogues of this compound secreted by Streptomyces lividans has been optimized by adjusting fermentation parameters, which in turn facilitates the subsequent isolation process. nih.gov The table below summarizes the key stages and techniques in the purification of this compound.
Table 1: Key Stages and Techniques in this compound Purification
| Purification Stage | Objective | Common Techniques |
|---|---|---|
| Cell Lysis & Clarification | Release of intracellular protein and removal of cell debris | Sonication, French press, enzymatic lysis, centrifugation mtoz-biolabs.compromega.com |
| Initial Capture | Isolate, concentrate, and stabilize the target protein | Affinity Chromatography (for tagged proteins), Ion Exchange Chromatography cytivalifesciences.com |
| Intermediate Purification | Removal of bulk contaminants | Ion Exchange Chromatography, Hydrophobic Interaction Chromatography cytivalifesciences.com |
| Polishing | Removal of trace impurities and aggregates | Size Exclusion Chromatography cytivalifesciences.com |
These advanced methodologies have significantly improved the ability to produce high-purity this compound and its analogues, which is essential for detailed structural and functional studies.
Application of Advanced Spectroscopic Methods
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the three-dimensional structure of this compound in solution. This powerful method provides detailed information about the spatial arrangement of atoms within a molecule.
Subsequent research employed more advanced NMR techniques, including 3D and 4D NMR, to further refine the structure and investigate the protein's dynamics. These methods helped to resolve ambiguities present in the 2D data and provided a more detailed picture of the protein's conformation and flexibility. Isotope labeling, where the protein is enriched with ¹⁵N and ¹³C, has also been instrumental in these studies, as it allows for the use of heteronuclear NMR experiments that simplify complex spectra and provide additional structural constraints.
NMR has also been used to study the interaction of this compound with its target enzyme, α-amylase. By comparing the NMR spectra of free and bound this compound, researchers have been able to identify the amino acid residues involved in the binding interface. These studies have provided valuable insights into the mechanism of inhibition.
The data obtained from high-resolution NMR experiments have been used to calculate detailed 3D models of this compound, providing a foundation for understanding its structure-function relationships and for the rational design of novel analogues with altered properties.
Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of proteins. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a protein. The resulting CD spectrum provides information about the proportions of α-helices, β-sheets, and random coils in the protein's structure.
For example, studies on this compound analogues with altered disulfide bridges have utilized CD spectroscopy to confirm that the mutations did not significantly disrupt the protein's β-sheet-rich structure. This is a critical step in ensuring that any observed changes in activity or stability are due to the specific modification rather than a global structural perturbation.
The table below provides a representative example of how CD data might be used to compare the secondary structure content of wild-type this compound with a hypothetical analogue.
Table 2: Secondary Structure Content of Wild-Type this compound and a Hypothetical Analogue Determined by Circular Dichroism
| Structure | Wild-Type this compound (%) | Analogue X (%) |
|---|---|---|
| β-Sheet | 55 | 53 |
| Turn | 30 | 31 |
| Unordered | 15 | 16 |
As shown in the table, the secondary structure content of Analogue X is very similar to that of the wild-type protein, suggesting that the mutation did not cause a major conformational change. This type of analysis is essential for the systematic investigation of structure-function relationships in this compound.
Development of Fermentation and Expression Systems
The production of this compound and its analogues has been significantly enhanced through the optimization of microbial fermentation processes. Streptomyces lividans has emerged as a key expression host for secreting active forms of the inhibitor into the culture medium. nih.gov
Research has focused on optimizing fermentation parameters to maximize the yield of secreted protein. One critical factor that has been investigated is the influence of temperature on protein production. Studies have shown that for certain this compound analogues, an optimal temperature of 19°C can be established for production. nih.gov
Furthermore, the composition of the culture media has been examined to enhance the expression and secretion of this compound derivatives. The stability of the expressed protein is also a key consideration, and fermentation conditions are often tailored to maintain the integrity of the produced inhibitor. nih.gov
Through systematic optimization of these parameters, researchers have been able to achieve high-yield fermentation of this compound analogues on a large scale. nih.gov This has been crucial for obtaining sufficient quantities of the protein for detailed structural and functional characterization.
The development of heterologous protein expression strategies has been a major advance in this compound research, allowing for the production of the protein in hosts other than its native Streptomyces tendae. This approach offers several advantages, including the potential for higher yields, simplified purification, and the ability to produce engineered variants.
Streptomyces lividans has been successfully used as a heterologous host for the expression and secretion of this compound and its mutants. nih.gov The gene for this compound is cloned into an expression vector, which is then introduced into S. lividans. The host organism then transcribes and translates the gene, and secretes the active inhibitor into the culture medium. nih.gov
One of the key benefits of this system is that it allows for the production of correctly folded and disulfide-bonded this compound, which is essential for its inhibitory activity. The secretion of the protein into the medium also simplifies the initial stages of purification.
Researchers have also explored the impact of mutations on the expression and secretion of this compound in this system. For example, it has been observed that certain double-mutated derivatives of this compound show a significant increase in the amount of secreted protein compared to the wild-type, while some single-mutated analogues have the opposite effect. nih.gov This highlights the potential for protein engineering to improve production yields.
The table below summarizes the expression of different this compound mutants in S. lividans relative to the wild-type.
Table 3: Relative Secretion of this compound Mutants in Streptomyces lividans
| This compound Variant | Relative Secreted Protein Level |
|---|---|
| Wild-Type | 1x |
| Single Mutants (e.g., C27S, C45A) | Decreased |
| Double Mutants (e.g., C11A/C27A) | 2-10x increase |
These heterologous expression strategies, coupled with optimized fermentation conditions, have been instrumental in advancing the study of this compound by providing a reliable and scalable source of the protein and its engineered analogues.
Kinetic Analysis Methodologies
The study of this compound's interaction with α-amylase has been significantly advanced by the application of specific kinetic analysis methodologies. These methods are crucial for elucidating the mechanism of inhibition and quantifying the inhibitor's potency.
Use of Michaelis-Menten and Lineweaver-Burk Plots
In the kinetic analysis of this compound and its analogues, Michaelis-Menten and Lineweaver-Burk plots are fundamental tools. emich.edu The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), the maximum velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km). pharmaguideline.com The equation is as follows:
V₀ = (Vmax * [S]) / (Km + [S])
A plot of V₀ versus [S] yields a rectangular hyperbola, from which Vmax (the velocity at saturating substrate concentrations) and Km (the substrate concentration at which the reaction rate is half of Vmax) can be determined. pharmaguideline.comyoutube.com
To obtain a linear representation of the kinetic data, the Lineweaver-Burk plot is often employed. youtube.com This plot is a graphical representation of the double reciprocal of the Michaelis-Menten equation: wikipedia.org
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
Plotting 1/V₀ against 1/[S] produces a straight line. libretexts.org This linearization allows for a more straightforward determination of kinetic parameters:
Y-intercept: 1/Vmax libretexts.org
X-intercept: -1/Km libretexts.org
Slope: Km/Vmax libretexts.org
In research on this compound-based α-amylase inhibitors, these plots have been used to analyze reaction rates at varying concentrations of the inhibitor. emich.edu By creating Michaelis-Menten and Lineweaver-Burk plots from experimental data, researchers can determine key kinetic parameters such as Vmax, Km, and the inhibition constant (Ki). emich.edu For instance, studies on peptide analogues of this compound have utilized these methods to evaluate their inhibitory activity, demonstrating competitive inhibition with Ki values ranging from 23 to 767 μM. nih.gov Research on octapeptide analogs showed Ki values between 70 and 524 μM, with the inhibitory potency correlating with the pKa of a modified tyrosine residue. nih.gov
| This compound Analogue | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Parent Octapeptide Compound | 322 μM | emich.edu |
| Phenylalanine Modified Analogue | 35.9 μM | emich.edu |
| Analogues with ω-Amino Acid Linkers | 23 - 767 μM | nih.gov |
| Analogues with Modified N-terminal Tyrosine | 70 - 524 μM | nih.gov |
Methodologies for Determining Tight-Binding Inhibition Constants
Standard kinetic analyses, including the direct application of the Michaelis-Menten equation, assume that the concentration of the inhibitor is in vast excess of the enzyme concentration. This allows for the approximation that the free inhibitor concentration is equal to the total inhibitor concentration added to the assay. However, this assumption is invalid for tight-binding inhibitors like this compound, which exhibit very high affinity for their target enzyme. basicmedicalkey.com
This compound forms a strong, stoichiometric 1:1 complex with α-amylase and has an extremely low inhibition constant (Ki) in the picomolar range (9 x 10⁻¹² M) against porcine pancreatic α-amylase. emich.edu In such cases of tight-binding inhibition, a significant portion of the inhibitor binds to the enzyme, depleting the free inhibitor concentration. basicmedicalkey.com This means the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition) is no longer a good approximation of the Ki and becomes dependent on the enzyme concentration. basicmedicalkey.com
To accurately determine the Ki for tight-binding inhibitors, specific methodologies are required. The most common approach involves the use of the Morrison equation, a quadratic equation that accounts for the depletion of the free inhibitor due to binding with the enzyme. basicmedicalkey.comnih.gov The Morrison equation for a competitive inhibitor is:
vᵢ/v₀ = 1 - ([E]₀ + [I]₀ + Kᵢᵃᵖᵖ - √(([E]₀ + [I]₀ + Kᵢᵃᵖᵖ)² - 4[E]₀[I]₀)) / (2[E]₀)
Where:
vᵢ is the initial velocity in the presence of the inhibitor.
v₀ is the initial velocity in the absence of the inhibitor.
[E]₀ is the total enzyme concentration.
[I]₀ is the total inhibitor concentration.
Kᵢᵃᵖᵖ is the apparent inhibition constant.
By fitting the experimental data of reaction velocity at various inhibitor concentrations to this equation, an accurate value for the apparent Ki can be obtained. nih.govgraphpad.com This method is crucial for correctly assessing the potency of this compound and developing accurate structure-activity relationships for its analogues. nih.gov
| Enzyme Source | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Porcine Pancreatic α-Amylase | 9 x 10⁻¹² M (9 pM) | emich.edu |
Future Directions in Tendamistat Research
Elucidation of Remaining Structural and Dynamic Unknowns
While the three-dimensional structure of Tendamistat is well-established through high-resolution X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, subtle aspects of its structure and dynamics are still not fully understood. creative-biolabs.compitt.edu The solution structure determined by NMR and the crystal structure are closely superimposable, providing a strong foundation for our current knowledge. pitt.edunih.gov However, proteins are not static entities, and a complete understanding requires characterizing their conformational fluctuations, which are often linked to function.
Future research should focus on the following:
Advanced Spectroscopic and Computational Analysis: While initial NMR and molecular dynamics (MD) studies have provided significant insights, discrepancies can exist between theoretical simulations and experimental results. pitt.edutandfonline.com Further investigation using advanced techniques like high-pressure NMR or single-molecule Förster resonance energy transfer (smFRET) could reveal sparsely populated, transiently formed conformational states that may be functionally important. royalsocietypublishing.org For instance, studies have already used techniques like triplet-triplet energy transfer to identify lower volume, "unlocked" intermediate states of this compound. royalsocietypublishing.org
Characterizing Anharmonic Fluctuations: Early theoretical models, such as the Gaussian Network Model (GNM), have been useful but are limited in describing anharmonic fluctuations. pitt.edu More sophisticated MD simulations and analytical models like the Anisotropic Network Model (ANM) can provide a more accurate picture of the cooperative, large-amplitude motions that may be involved in its biological function. pitt.edu Comparing these advanced simulations with experimental data can help identify regions with concerted motions and residues that are key modulators of these dynamics. pitt.edu
Further Refinement of Analogue Design Principles
Significant effort has gone into designing smaller peptide analogues of this compound that retain its inhibitory activity. nih.govresearchgate.net The primary principle has been to mimic the conformation of the essential binding triad (B1167595)—Trp18, Arg19, and Tyr20—which is crucial for interacting with the active site of α-amylase. pitt.edumdpi.com However, moving from a 74-residue protein to small, potent peptide inhibitors is a formidable challenge.
Future work in this area should include:
Optimizing Linker Chemistry: Researchers have experimented with linking critical binding segments using novel ω-amino acids of varying lengths. ingentaconnect.com These studies showed that linker length is critical, with 8-aminooctanoic acid being optimal at one position, while longer linkers were preferred at others. ingentaconnect.com A more systematic exploration of linker chemistry, including variations in rigidity, polarity, and stereochemistry, could lead to analogues with improved affinity and specificity.
Balancing Cyclization and Linearity: Studies have synthesized and compared both cyclic and linear peptides based on this compound's inhibitory sequence. nih.govoup.comjst.go.jp Interestingly, an 11-residue linear peptide exhibited almost the same inhibitory activity as its cyclic counterpart, despite circular dichroism studies indicating that only the cyclic form had a stabilized β-hairpin structure. nih.govoup.com This suggests that for some sequences, the energetic benefit of pre-organizing the peptide into a specific conformation through cyclization is not as critical as previously thought. Future designs should carefully weigh the synthetic complexity of cyclization against the potential gains in inhibitory potency and protease resistance.
Computational Design and Screening: Advances in computational chemistry and machine learning could accelerate the design of new analogues. By creating virtual libraries of this compound-derived peptides and using molecular docking and dynamics simulations to predict their binding affinity for α-amylase, researchers can prioritize the most promising candidates for chemical synthesis and biological testing.
| Analogue Type | Key Finding | Inhibitory Constant (K_i) | Citation |
| 11-residue Cyclic Peptide (Ten(15-23)) | Exhibited the strongest inhibitory activity among several cyclic peptides synthesized. | 0.27 µM | nih.govoup.com |
| 11-residue Linear Peptide (Ten(15-23)) | Showed almost the same inhibitory activity as its cyclic counterpart. | 0.28 µM | nih.govoup.com |
| Cyclic Hexapeptides | Designed to constrain the Trp-Arg-Tyr sequence, they were significantly better inhibitors than linear versions. | 14-32 µM | researchgate.net |
| ω-Amino Acid Linked Analogues | Demonstrated competitive inhibition; linker length was found to be a critical determinant of activity. | 23 to 767 µM | ingentaconnect.com |
Exploration of Novel Biotechnological Applications as a Scaffold
This compound's small size, high stability, and well-defined structure make it an excellent scaffold protein for protein engineering and drug discovery. creative-biolabs.com Its topology, which resembles an immunoglobulin domain, features surface-exposed loops that can be modified without disrupting the core β-sheet sandwich structure. creative-biolabs.com
Future research is poised to expand its use as a versatile molecular framework:
Developing Novel Binding Molecules: Researchers have successfully used this compound as a scaffold in phage display libraries to present conformationally constrained random peptides. creative-biolabs.comnih.gov By randomizing loops, such as those comprising residues 38-40 and 60-65, libraries of this compound variants can be screened to find binders for new targets. creative-biolabs.comnih.gov This has been demonstrated by isolating variants that bind to an antibody which recognizes endothelin. creative-biolabs.comnih.gov This approach can be extended to a vast array of therapeutic and diagnostic targets.
Engineering Multi-Specific Binders: The rigid framework of this compound could be used to create multi-specific or multimeric molecules. mdpi.com By engineering different loops to bind to different targets, or by linking multiple this compound scaffolds together, researchers could develop agents with enhanced avidity or the ability to bridge two different molecules or cells, opening up applications in targeted therapies and diagnostics.
Improving Scaffold Properties: While naturally robust, the this compound scaffold itself can be further engineered. creative-biolabs.com Future work could focus on enhancing its stability even further, modifying its solubility, or eliminating any potential immunogenicity to make it a more effective platform for in vivo applications. This could involve systematic mutagenesis and selection for variants with improved biophysical properties.
Deeper Understanding of its Biological Role and Evolution in Microorganisms
The reason why soil bacteria like Streptomyces tendae produce a potent inhibitor of mammalian α-amylases is an intriguing evolutionary question. mdpi.com While it also inhibits the α-amylase produced by the Streptomyces itself, suggesting a regulatory function, its high affinity for mammalian enzymes hints at a more complex ecological role. researchgate.netmdpi.comnih.gov
Key areas for future investigation include:
Ecological Function: Streptomyces are known for their complex interactions with other organisms in the soil, including fungi and plants. oup.com this compound production could be part of a defensive or competitive strategy. For instance, it might inhibit the digestive enzymes of nematodes or other soil invertebrates that graze on the bacteria. Further studies of the Streptomyces secretome in co-culture with other organisms could reveal the conditions under which this compound expression is induced and its true ecological purpose.
Evolutionary Origins: this compound belongs to a specific protein fold family of α-amylase inhibitors. pitt.edu Comparative genomic and structural analysis of similar inhibitors from different microbial species can trace its evolutionary history. For example, the protein parvulustat from Streptomyces parvulus shares significant sequence identity and conserved structural features, including the active-site motif and disulfide bridges, with this compound. researchgate.net Studying a wider range of these related proteins will provide insights into how this fold has been adapted to target different enzymes and fulfill various biological roles.
Regulatory Networks: Understanding the genetic regulation of this compound production in S. tendae is crucial. nih.gov Identifying the transcription factors, signaling pathways, and environmental cues that control the expression of the this compound gene will provide a clearer picture of its role in the bacterium's life cycle and its response to its environment. frontiersin.org This knowledge could also be harnessed to improve the recombinant production of this compound and its engineered variants.
常见问题
Q. What are the key structural characteristics of Tendamistat that contribute to its α-amylase inhibitory activity?
this compound's inhibitory activity stems from a conserved tripeptide motif (Trp18–Arg19–Tyr20) located in a β-turn structure. This motif interacts electrostatically with catalytic residues (e.g., Glu233) in α-amylase. Structural studies via X-ray crystallography (e.g., PDB 1BVN, 1OK0) reveal that conformational flexibility in Tyr15, Trp18, and Tyr20 allows adaptive binding. Researchers can validate these interactions using mutagenesis (e.g., R19L substitution) coupled with inhibitory assays and NMR structural comparisons .
Q. What methodologies are recommended for purifying this compound from Streptomyces tendae cultures?
Purification involves adsorption chromatography (e.g., SP-Sephadex resin) followed by ion-exchange chromatography at pH 5.0. Crystallization is achieved via vapor diffusion with 30 mg/ml protein solutions. High Performance Liquid Chromatography (HPLC) ensures final purity, critical for structural studies .
Q. How can researchers determine this compound's tertiary structure under varying experimental conditions?
X-ray crystallography at different pH levels (e.g., pH 1.6, 7.5, 9.0) and resolutions (0.93–2.5 Å) reveals pH-dependent conformational shifts. For example, Arg19 adopts distinct orientations at pH 7.5 versus 9.0, impacting its stacking with Trp18/Tyr20. Molecular dynamics simulations further validate these structural variations .
Advanced Research Questions
Q. How do pH variations during crystallization affect this compound's inhibitory mechanism?
Crystallization at extreme pH values (e.g., pH 1.6 or 9.0) alters side-chain conformations of critical residues (Tyr15, Arg19). Researchers should compare inhibitory activity (via spectrophotometric assays) and structural data (RMSD analysis) across pH conditions. For instance, Arg19’s solvent-exposed orientation at pH 9.0 reduces electrostatic interactions with α-amylase, lowering inhibition efficacy .
Q. What strategies resolve contradictions in structural data for this compound across studies?
Cross-referencing crystallization parameters (pH, resolution) and employing multi-technique validation (e.g., NMR, molecular dynamics) are essential. Discrepancies in Arg19's conformation between PDB 1BVN (pH 9.0) and 1OK0 (pH 1.6) arise from pH-induced flexibility. Free energy calculations can quantify conformational stability under varying conditions .
Q. How can this compound's folding/unfolding kinetics inform protein stability studies?
Equilibrium unfolding assays under hydrostatic pressure (up to 100 MPa) reveal a negative activation volume (ΔV° = −52 mL/mol), indicating pressure destabilization. Two-state kinetic models and temperature-dependent Hammond analyses (e.g., μ-value comparisons with NTL9) quantify transition-state movements, highlighting disulfide bonds' role in stabilizing the folded state .
Q. What experimental designs optimize site-directed mutagenesis for studying this compound's functional residues?
Substitutions (e.g., Tyr15→Phe, Arg19→Leu) are introduced via recombinant expression in Streptomyces lividans. Post-synthesis, inhibitory activity is assayed using α-amylase activity kits, while structural impacts are assessed via NMR or crystallography. For example, R19L mutants retain structural rigidity but lose 90% inhibitory activity, confirming Arg19's critical role .
Q. How does this compound's stability compare to Parvulustat under denaturing conditions?
Comparative studies using circular dichroism (CD) and fluorescence spectroscopy under urea/GdmCl gradients show Parvulustat’s higher stability (ΔG° = 8.2 kcal/mol vs. This compound’s 6.5 kcal/mol). Truncation experiments implicate Parvulustat’s flexible C-terminal region in enhanced stability, a feature absent in this compound .
Q. How can this compound serve as a benchmark for crystallographic equipment calibration?
Its high-symmetry space group (P6322) and sulfur-rich structure enable testing of X-ray equipment via sulfur single-wavelength anomalous dispersion (SAD). Low anomalous signal (~3σ) challenges automated tracing algorithms, making it ideal for validating hardware/software precision in low-signal conditions .
Methodological Notes
- Structural Analysis : Prioritize high-resolution crystallography (>1.0 Å) and NMR for dynamic residue behavior.
- Activity Assays : Use spectrophotometric assays with varying inhibitor concentrations (e.g., 0.1–10 µM) to determine Ki values.
- Mutagenesis : Employ Streptomyces expression systems with optimized signal peptides (e.g., mel promoter) for high-yield secretion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
